

Comprehensive Spectroscopic Characterization of N-[2-(mor

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Compound of Interest

Compound Name: N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide
CAS No.: 51769-85-8
Cat. No.: B3143071

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Executive Summary

The structural elucidation of small-molecule drug intermediates requires a rigorous, multi-modal analytical approach. **N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide** aliphatic compound featuring two distinct amide environments: a secondary acetamide and a tertiary morpholine amide, bridged by a methylene linke

This whitepaper provides an in-depth technical guide to the spectroscopic characterization of this compound. By synthesizing data from Nuclear Mag Spectrometry (ESI-MS), we establish a self-validating framework for structural confirmation. Particular emphasis is placed on the causality behind exp the specific collision-induced dissociation (CID) pathways of polyfunctional amides.

Structural Rationale & Analytical Workflow

To achieve unambiguous structural verification, the analytical workflow must probe different physical properties of the molecule. NMR provides the ca modes of the two unique carbonyl environments; and ESI-MS/MS maps the connectivity through targeted gas-phase fragmentation.

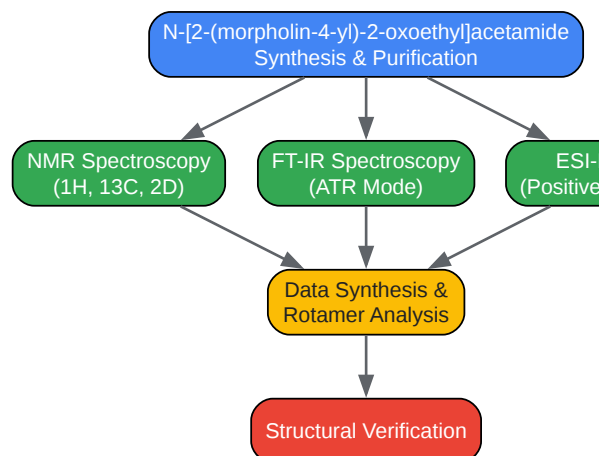
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Figure 1: Multi-modal spectroscopic workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and Restricted Rotation Dynamics

The ¹H NMR spectrum of **N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide** is defined by the dynamic behavior of its tertiary amide bond. Amide bonds p carbonyl π* orbital[1]. This resonance restricts rotation around the C–N bond.

In the morpholine moiety, this restricted rotation means the two N-CH₂ groups are locked in different magnetic environments (one cis and one trans) rather than a single sharp integration for 4 protons, the N-CH₂ signals appear as two distinct, broadened multiplets around 3.40 and 3.55 ppm. The se Hz) with the adjacent methylene linker.

¹³C NMR Carbon Framework

The ¹³C NMR spectrum confirms the presence of eight distinct carbon environments. The two carbonyl carbons are highly diagnostic: the secondary ϵ appears slightly upfield at ~167.0 ppm. The restricted rotation observed in the ¹H spectrum is mirrored here, splitting the morpholine N-CH₂ carbons i

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

Position	¹ H Shift (ppm), Multiplicity, J (Hz), Int.	¹³ C Shift (ppm)
1 (Acetamide CH ₃)	1.85, s, 3H	22.5
2 (Acetamide C=O)	-	169.5
3 (Amide NH)	8.05, br t, J=5.5, 1H	-
4 (Linker CH ₂)	3.95, d, J=5.5, 2H	41.0
5 (Morpholine C=O)	-	167.0
6 (Morpholine N-CH ₂)	3.40 - 3.55, m, 4H	42.2, 45.1
7 (Morpholine O-CH ₂)	3.55 - 3.65, m, 4H	66.1, 66.3

NMR Experimental Protocol

- Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS. Causality: DMSO is chosen over CDCl₃ because of its ability to form hydrogen bonding, sharpening the amide N-H signal and allowing the 3J coupling to be clearly resolved.
- Acquisition: Acquire ¹H spectra at 298 K (400 MHz, zg30 pulse sequence, 16 scans, D1 = 2.0 s). Acquire ¹³C spectra (100 MHz, zgpg30 decoupled).
- Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation to optimize the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to orthogonally validate the dual-amide nature of the compound. The vibrational spectrum is dominated by the Amide I and II bands. In a secondary and a tertiary amide, the Amide I band is bifurcated. The secondary acetamide C=O stretch occurs at a higher wavenumber (~1655 cm⁻¹) and the asymmetric stretch at ~1110 cm⁻¹ confirms the intact morpholine ether linkage.

Table 2: Key FT-IR (ATR) Spectral Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3280	Medium, broad	N-H Stretch
~2850-2960	Weak	C-H Stretch
~1655	Strong	Amide I (Acetamide)
~1635	Strong	Amide I (Morpholine)
~1545	Medium	Amide II
~1110	Strong	C-O-C Stretch

FT-IR Experimental Protocol

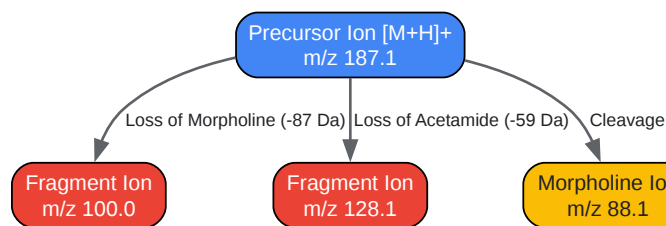
- Background: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol and collect a background spectrum i

- Sampling: Place 1–2 mg of the neat solid directly onto the ATR crystal. Causality: ATR is utilized to prevent the hygroscopic absorption of water cor at 3280 cm^{-1} .
- Acquisition: Apply the pressure clamp. Record the spectrum from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} , co-adding 32 scans.

Mass Spectrometry (ESI-MS/MS) Ionization and Collision-Induced Dissociation (CID)

Electrospray Ionization (ESI) in positive mode readily protonates the molecule at the carbonyl oxygens, yielding a robust $[\text{M}+\text{H}]^+$ precursor ion at m/z

Subjecting this precursor to Collision-Induced Dissociation (CID) reveals the structural connectivity. The fragmentation of polyfunctional amides typica cleavage of the morpholine amide bond, resulting in the neutral loss of morpholine (87 Da) to yield a highly stabilized acylium fragment at m/z 100.0. .



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Figure 2: ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathways.

Table 3: ESI-MS/MS Fragmentation Data (Positive Ion Mode)

m/z	Ion Type	Relative Abundance
187.1	$[\text{M}+\text{H}]^+$	100% (Precursor)
209.1	$[\text{M}+\text{Na}]^+$	Variable
128.1	Fragment	High
100.0	Fragment	Medium
88.1	Fragment	Low

ESI-MS/MS Experimental Protocol

- Sample Preparation: Prepare a 1 $\mu\text{g}/\text{mL}$ solution in LC-MS grade methanol/water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid p maximizing ionization efficiency.
- Infusion: Introduce the sample via direct infusion at 10 $\mu\text{L}/\text{min}$. Set capillary voltage to +3.5 kV and desolvation temperature to 250 $^{\circ}\text{C}$.
- Tandem MS: Isolate the m/z 187.1 precursor in Q1. Apply CID using argon collision gas at a normalized collision energy (NCE) of 20 eV. Scan proc

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